

SU1261: A Technical Guide to its Role in Inflammatory Responses

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Compound of Interest		
Compound Name:	SU1261	
Cat. No.:	B15617231	Get Quote

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Introduction

SU1261 is a potent and selective inhibitor of IκB kinase α (IKK α), a key enzyme in the non-canonical NF-κB signaling pathway.[1][2][3][4][5] This pathway is distinct from the canonical NF-κB pathway, which is primarily regulated by IKK β , and plays a crucial role in various physiological and pathological processes, including the development and function of the immune system and the pathogenesis of inflammatory diseases.[1][2][4] The selectivity of **SU1261** for IKK α over IKK β makes it a valuable tool for dissecting the specific roles of the non-canonical NF-κB pathway in inflammation and a potential therapeutic agent for diseases driven by aberrant IKK α activity.[1][2][4] This technical guide provides an in-depth overview of **SU1261**'s mechanism of action, its involvement in inflammatory responses, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective IKKa Inhibition

SU1261 exerts its effects by selectively binding to the ATP-binding site of IKK α , thereby inhibiting its kinase activity.[2] This selectivity is crucial, as IKK α and IKK β have distinct and sometimes opposing roles in inflammation.[2][4] IKK β is the primary driver of the canonical NF- κ B pathway, which responds to a wide range of inflammatory stimuli and is responsible for the activation of RelA/p50 heterodimers, leading to the production of numerous pro-inflammatory mediators.[2][4] In contrast, IKK α is the central kinase in the non-canonical pathway, which is activated by a more limited set of stimuli, primarily from a subset of the tumor necrosis factor



(TNF) receptor superfamily.[2] IKKα activation leads to the phosphorylation and processing of the NF-κB2 precursor protein, p100, resulting in the generation of p52/RelB heterodimers that translocate to the nucleus to regulate the expression of a distinct set of target genes.[2]

Quantitative Data

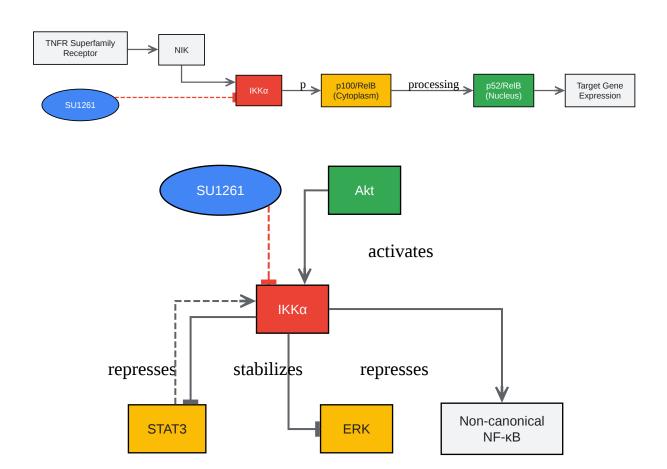
The inhibitory activity of **SU1261** against IKK α and IKK β has been quantified, demonstrating its high selectivity.

Parameter	ΙΚΚα	ΙΚΚβ	Reference
Ki	10 nM	680 nM	[1][2][3][4][5]
IC50 (p100 phosphorylation)	0.57 μΜ	Not reported	[5]

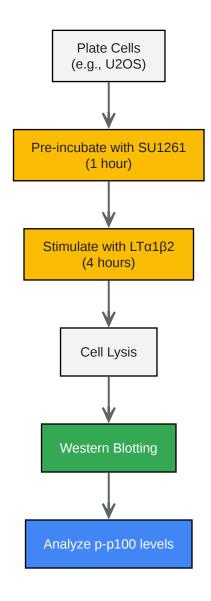
Signaling Pathways Modulated by SU1261 The Non-Canonical NF-kB Pathway

The primary and well-documented role of **SU1261** is the inhibition of the non-canonical NF-κB signaling pathway.[1][2][3][4][5] By inhibiting IKKα, **SU1261** prevents the phosphorylation of p100, which is the critical step for its processing into p52.[2] This leads to a reduction in the nuclear translocation of p52/RelB complexes and subsequent modulation of target gene expression.[2]









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